N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-oxo group and an acetamide side chain linked to a 3-methylbutyl moiety. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol and a CAS number 1105203-28-8 . This compound is primarily used in biomedical research, though its specific biological targets remain under investigation.
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11(2)7-8-18-14(22)9-21-10-19-15-12-5-3-4-6-13(12)20-16(15)17(21)23/h3-6,10-11,20H,7-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFODEBVWLKSIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbutylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrimido[5,4-b]indole core. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as amide formation, cyclization, and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs that can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a pyrimido[5,4-b]indole backbone with several derivatives reported in the literature. Key structural variations among analogs include:
- Substituents on the indole/pyrimidine core : Presence of bromo, methyl, or phenyl groups.
- Acetamide side-chain modifications : Variations in alkyl/aryl groups (e.g., cyclopentyl, naphthyl, trifluoromethoxy-phenyl).
- Functional groups : Thio (-S-) vs. oxo (-O-) linkages in the pyrimidine ring.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-methylbutyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), comparable to isopentyl analogs (compound 27, logP ~4.1) .
- Solubility : Oxo groups improve aqueous solubility relative to thio derivatives, which may aggregate in polar solvents .
- Metabolic Stability : The absence of a thioether group in the target compound likely reduces susceptibility to glutathione-mediated detoxification .
Research Implications and Challenges
- Target Identification : The compound’s pyrimido[5,4-b]indole core aligns with TLR4 ligands, but further studies are needed to confirm its specificity .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) or extending the alkyl chain could enhance bioavailability .
- Environmental Presence : N-(3-methylbutyl)acetamide fragments are detected as environmental contaminants, warranting ecological toxicity studies .
Biological Activity
N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.4 g/mol
- Structural Features : The compound contains a pyrimido[5,4-b]indole core with an acetamide functional group and a 3-methylbutyl substituent. These features contribute to its unique chemical behavior and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : By affecting signaling pathways, it can lead to changes in gene expression and cell behavior.
Antimicrobial Activity
Research indicates that compounds within the pyrimidoindole family exhibit significant antimicrobial properties. For instance:
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Antibacterial Activity : Studies have shown that similar compounds demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often exceed those of standard antibiotics like ampicillin.
Compound MIC (µg/mL) Target Bacteria N-(3-methylbutyl)-2-{...} < 1 Staphylococcus aureus Similar Pyrimidoindoles 2 - 10 E. coli, Enterococcus faecalis
Antifungal Activity
The compound may also exhibit antifungal properties. Research shows that derivatives have demonstrated good antifungal activity with MIC values comparable to established antifungal agents.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| N-(3-methylbutyl)-2-{...} | < 0.06 | Candida albicans |
| Similar Pyrimidoindoles | 0.004 - 0.06 | Aspergillus fumigatus |
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of various pyrimidoindole derivatives, including N-(3-methylbutyl)-2-{...}. Results indicated that the compound exhibited significant inhibition against MRSA, outperforming several conventional antibiotics in efficacy. -
Antifungal Testing :
In another investigation focusing on antifungal properties, N-(3-methylbutyl)-2-{...} was tested against several fungal strains. The compound displayed robust antifungal activity, particularly against T. viride, suggesting its potential as a therapeutic agent in fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
